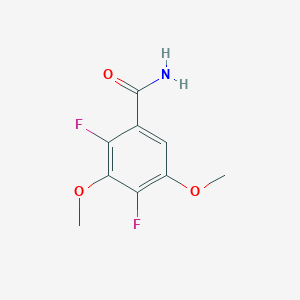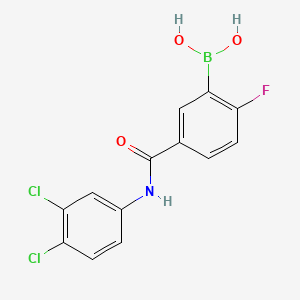
(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a dichlorophenyl carbamoyl group. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction to achieve higher yields and purity. This can be done by fine-tuning the reaction parameters, such as temperature, catalyst loading, and reaction time. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a tool for probing biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of (5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets. For instance, as a proteasome inhibitor, it binds to the active site of the proteasome enzyme, thereby blocking its activity and leading to the accumulation of proteins within the cell. This can induce apoptosis in cancer cells, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole): A versatile building block for liquid crystal polymers.
(4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide): Known for its biological activities.
Uniqueness
(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid stands out due to its unique combination of a boronic acid group with a fluorinated phenyl ring and a dichlorophenyl carbamoyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1449142-43-1 |
|---|---|
Formule moléculaire |
C13H9BCl2FNO3 |
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
[5-[(3,4-dichlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BCl2FNO3/c15-10-3-2-8(6-11(10)16)18-13(19)7-1-4-12(17)9(5-7)14(20)21/h1-6,20-21H,(H,18,19) |
Clé InChI |
QBXYLSUKPFQIGC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B12841773.png)
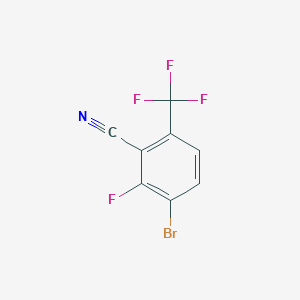
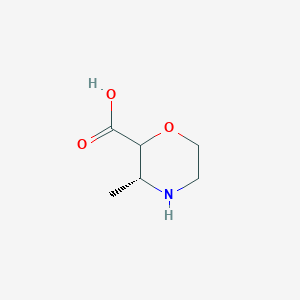
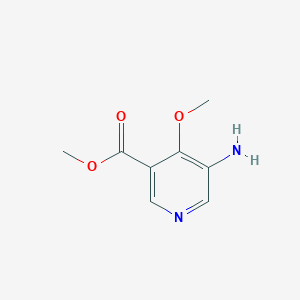
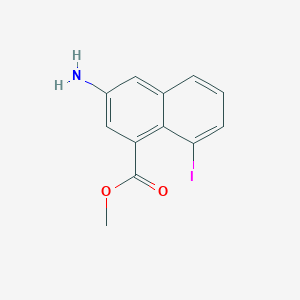
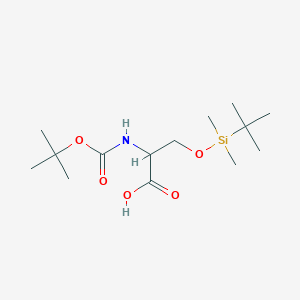
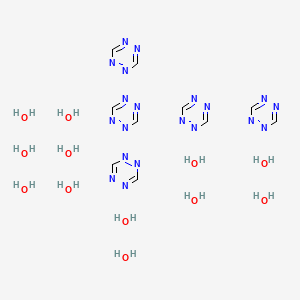


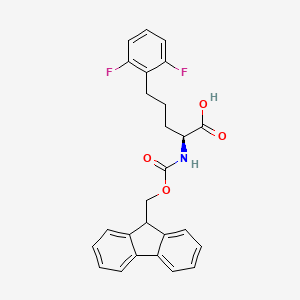
![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)
